4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid is an organic compound classified as a substituted pyrrole. It features a pyrrole ring with two methyl groups and a hydroxybenzoic acid moiety, making it of interest in various scientific fields. The compound is known for its potential biological activities, including antimicrobial and anticancer properties, and is utilized in the synthesis of more complex organic molecules. Its applications extend into medicinal chemistry and materials science, where it serves as a building block for therapeutic agents and innovative materials .
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. A common method includes the reaction of 2,5-dimethylpyrrole with 3-hydroxybenzoic acid under acidic conditions. The reaction is conducted in solvents such as ethanol or methanol, with refluxing for several hours to ensure complete conversion.
In industrial settings, the production may utilize continuous flow reactors to enhance efficiency and yield. Optimization of reaction parameters such as temperature and pressure is crucial for scaling up the synthesis. Purification techniques like recrystallization or chromatography are employed to achieve high purity levels in the final product .
The molecular formula of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid is . Its structure can be represented using various chemical notation systems:
The compound's structural data indicates the presence of functional groups that contribute to its reactivity and biological activity. The hydroxyl group on the benzoic acid moiety enhances solubility and potential interactions with biological targets .
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid can participate in various chemical reactions typical of carboxylic acids and amines. These include esterification, amidation, and electrophilic aromatic substitution due to the presence of both electron-rich pyrrole and electron-withdrawing carboxylic acid groups.
Reactions involving this compound often require specific conditions to favor desired pathways. For instance, amidation reactions can be facilitated by activating agents such as carbodiimides or coupling reagents under controlled temperatures to optimize yield .
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid exerts its biological effects is still under investigation. Initial studies suggest that it may influence cellular pathways related to energy metabolism and protein production. For example, it has been shown to enhance monoclonal antibody production in cell cultures by affecting glucose uptake rates and intracellular adenosine triphosphate levels .
Research indicates that the compound's structural features contribute significantly to its activity profile. The presence of the pyrrole ring appears critical for interaction with specific biological targets, while modifications to the hydroxyl group may alter its pharmacokinetic properties .
The physical properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid has several notable applications:
Research continues to explore its role in enhancing biopharmaceutical production processes, particularly in monoclonal antibody development .
The pyrrole ring represents a privileged heterocyclic scaffold in medicinal chemistry due to its diverse bioactivity profile and versatile synthetic manipulability. As an electron-rich five-membered nitrogen heterocycle, it participates in π-π stacking, hydrogen bonding, and dipole-dipole interactions with biological targets, enabling high-affinity binding [1]. The 2,5-dimethyl substitution pattern, as seen in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid, enhances lipophilicity and metabolic stability while maintaining planarity for target engagement. This specific substitution pattern has proven instrumental in the design of antimycobacterial agents, as demonstrated by the advanced clinical candidate LL3858, which exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.05–0.1 µg/mL) [5].
Recent synthetic innovations further highlight the versatility of 2,5-dimethylpyrrole derivatives. The Paal-Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione efficiently yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, demonstrating how the pyrrole moiety serves as a key structural element in complex heterocyclic architectures [7]. This synthetic flexibility enables strategic positioning of the pyrrole ring adjacent to complementary pharmacophores, enhancing interactions with biological targets through synergistic effects.
Table 1: Therapeutic Applications of Pyrrole-Containing Pharmaceuticals
Compound Name | Therapeutic Area | Key Structural Features |
---|---|---|
LL3858 | Antitubercular | 2,5-Dimethylpyrrole core |
MPPB | Monoclonal Antibody Production Enhancer | 4-(2,5-dimethylpyrrol-1-yl)benzamide derivative |
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Dual Enoyl ACP Reductase/DHFR Inhibitors | Pyrrole-benzoic acid hydrazide hybrid |
Tolmetin | Anti-inflammatory | Pyrrole-acetic acid derivative |
Hydroxybenzoic acid derivatives serve as fundamental building blocks in antimicrobial drug development due to their capacity for targeted interactions with bacterial enzymes. The carboxylic acid group facilitates salt bridge formation with basic residues in enzyme active sites, while the hydroxyl group participates in hydrogen bonding networks critical for inhibitory activity. In 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid, these groups are strategically positioned to enable dual inhibition of essential mycobacterial enzymes: dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase [5].
Structure-activity relationship (SAR) studies demonstrate that derivatives bearing the 4-(2,5-dimethylpyrrol-1-yl)benzoic acid core exhibit remarkable antitubercular activities. Specifically, hydrazide-functionalized analogs such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides show potent inhibition of both DHFR (IC50: 1.2-3.8 µM) and enoyl ACP reductase (IC50: 0.8-4.6 µM), validating the hydroxybenzoic acid scaffold's utility against drug-resistant tuberculosis strains [5]. These compounds disrupt folate metabolism and fatty acid biosynthesis simultaneously, providing a multi-target approach to overcome existing resistance mechanisms.
Table 2: Antimycobacterial Activity of Hydroxybenzoic Acid-Pyrrole Hybrids
Compound | Enoyl ACP Reductase IC50 (µM) | DHFR IC50 (µM) | M. tuberculosis MIC (µg/mL) |
---|---|---|---|
5a | 1.4 | 1.2 | 0.5 |
5b | 0.8 | 1.8 | 0.25 |
5e | 1.2 | 2.4 | 0.5 |
5h | 4.6 | 3.8 | 1.0 |
Molecular docking analyses reveal that the benzoic acid moiety anchors these inhibitors in the NADH binding pocket of enoyl ACP reductase through hydrogen bonding with Tyr158 and NAD300 [5]. Simultaneously, the protonated carboxylic acid forms salt bridges with conserved arginine residues (Arg60, Arg32) in the DHFR active site, explaining the dual inhibitory capability of this chemotype. This precise targeting of essential mycobacterial enzymes highlights the hydroxybenzoic acid scaffold's significance in antitubercular drug development.
The pharmacological profile of hydroxybenzoic acid-pyrrole hybrids exhibits profound sensitivity to positional isomerism of the pyrrole ring relative to the carboxylic acid and hydroxyl groups. Comparative analysis of three isomeric structures—2-hydroxy, 3-hydroxy, and 4-hydroxy analogs—reveals distinct structure-activity relationships:
3-Hydroxy Isomer (4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid; CAS 340315-24-4): This configuration enables optimal hydrogen bonding networks with target enzymes. The ortho-positioned carboxylic acid and hydroxyl groups facilitate bidentate binding to catalytic residues in enoyl ACP reductase, explaining its superior antimycobacterial activity relative to other isomers [6].
2-Hydroxy Isomer (4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid; CAS 5987-00-8): This isomer exhibits distinct biological applications, particularly in proteomics research where it functions as an affinity labeling probe. Its hydrogen bonding capacity differs substantially due to intramolecular hydrogen bonding between the ortho-hydroxy and carboxylic acid groups, reducing target engagement flexibility but increasing membrane permeability [4].
4-Hydroxy Isomer (2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid; CAS 340309-41-3): The para-positioning of hydroxyl relative to the carboxylic acid group creates an extended conjugation system that enhances electron delocalization. This configuration favors interactions with tyrosine kinases and ephrin receptors, as demonstrated in studies of glucagon secretion inhibition [4] [8].
Table 3: Pharmacological Implications of Positional Isomerism in Pyrrole-Benzoic Acid Derivatives
Isomer (CAS Number) | Binding Energy to Enoyl ACP Reductase (kcal/mol) | Key Biological Activities | Preferred Applications |
---|---|---|---|
3-Hydroxy (340315-24-4) | -8.9 | Dual DHFR/enoyl ACP reductase inhibition | Antitubercular drug development |
2-Hydroxy (5987-00-8) | -7.2 | Affinity labeling, EphA2 receptor binding | Proteomics research, kinase modulation |
4-Hydroxy (340309-41-3) | -6.5 | Glucagon secretion inhibition | Diabetes research |
The 2,5-dimethylpyrrole moiety's orientation significantly influences electronic distribution across the benzoic acid scaffold. Molecular modeling demonstrates that the 3-hydroxy isomer maintains optimal dihedral angles (15-30°) between the pyrrole and benzene rings, enabling simultaneous engagement of both hydrophobic (pyrrole) and polar (carboxylic acid/hydroxyl) binding pockets in target enzymes [3] [5]. In contrast, the 2-hydroxy isomer exhibits greater rotational restriction (dihedral angle: 40-50°), reducing conformational adaptability during target binding but enhancing selectivity for specific protein families like ephrin receptors [4]. These subtle structural differences underscore how positional isomerism serves as a powerful molecular switch for modulating pharmacological activity without altering chemical composition.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: